

Application Note: Validating Hpk1-IN-39 Effects Through CRISPR/Cas9 Knockout of HPK1

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Compound of Interest

Compound Name: *Hpk1-IN-39*

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Introduction

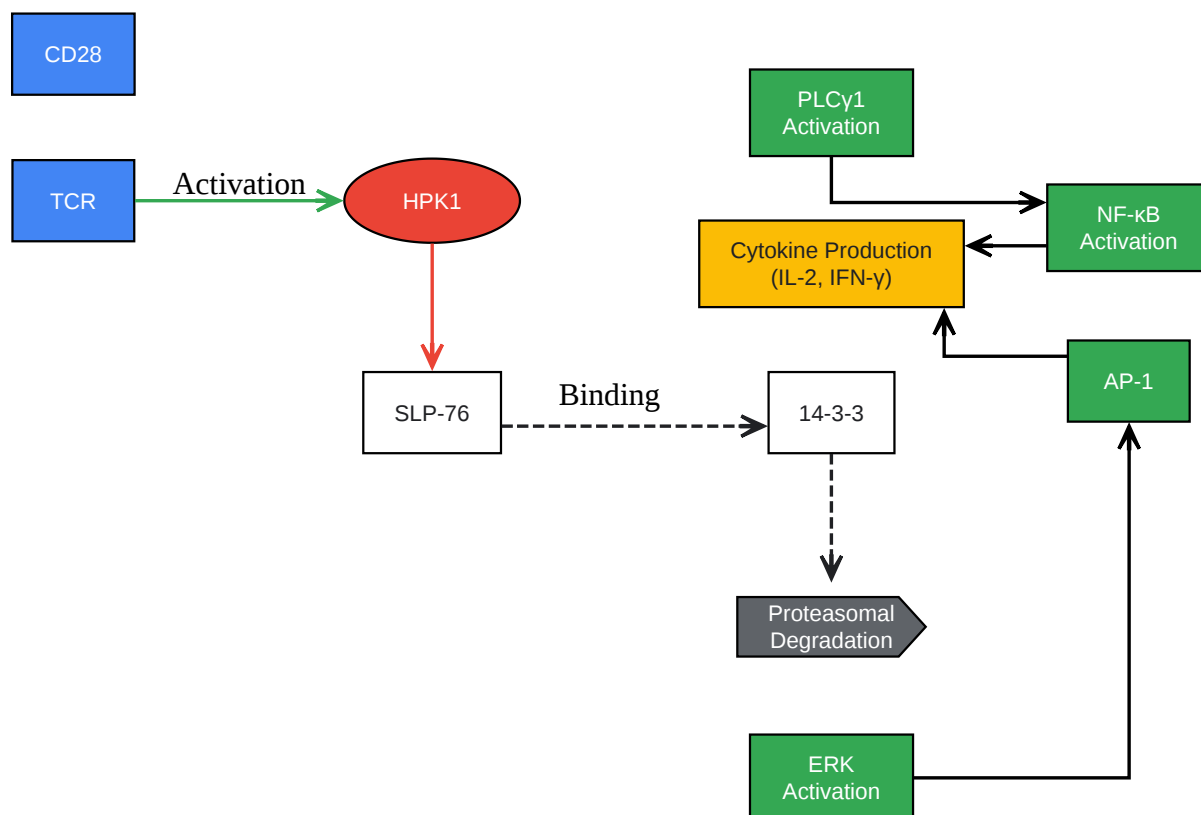
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2][3][4][5] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[6][7] This phosphorylation event leads to the recruitment of the 14-3-3 protein, inducing the ubiquitination and proteasomal degradation of SLP-76, which ultimately attenuates TCR signaling and dampens T-cell effector functions.[6][7]

Given its role as an intracellular immune checkpoint, HPK1 has emerged as a promising therapeutic target for enhancing anti-tumor immunity.[3][6][8][9][10] Pharmacological inhibition of HPK1 is a key strategy being explored to unleash the full potential of T-cell-based cancer immunotherapies. **Hpk1-IN-39** is a representative small molecule inhibitor designed to block the kinase activity of HPK1. To rigorously validate the on-target effects of **Hpk1-IN-39** and distinguish them from potential off-target activities, a genetic approach using CRISPR/Cas9-mediated gene knockout of HPK1 is the gold standard.

This application note provides detailed protocols for the CRISPR/Cas9 knockout of HPK1 in T-cells and subsequent validation assays to compare the phenotypic and functional consequences of genetic ablation with pharmacological inhibition by **Hpk1-IN-39**.

HPK1 Signaling Pathway

The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling.

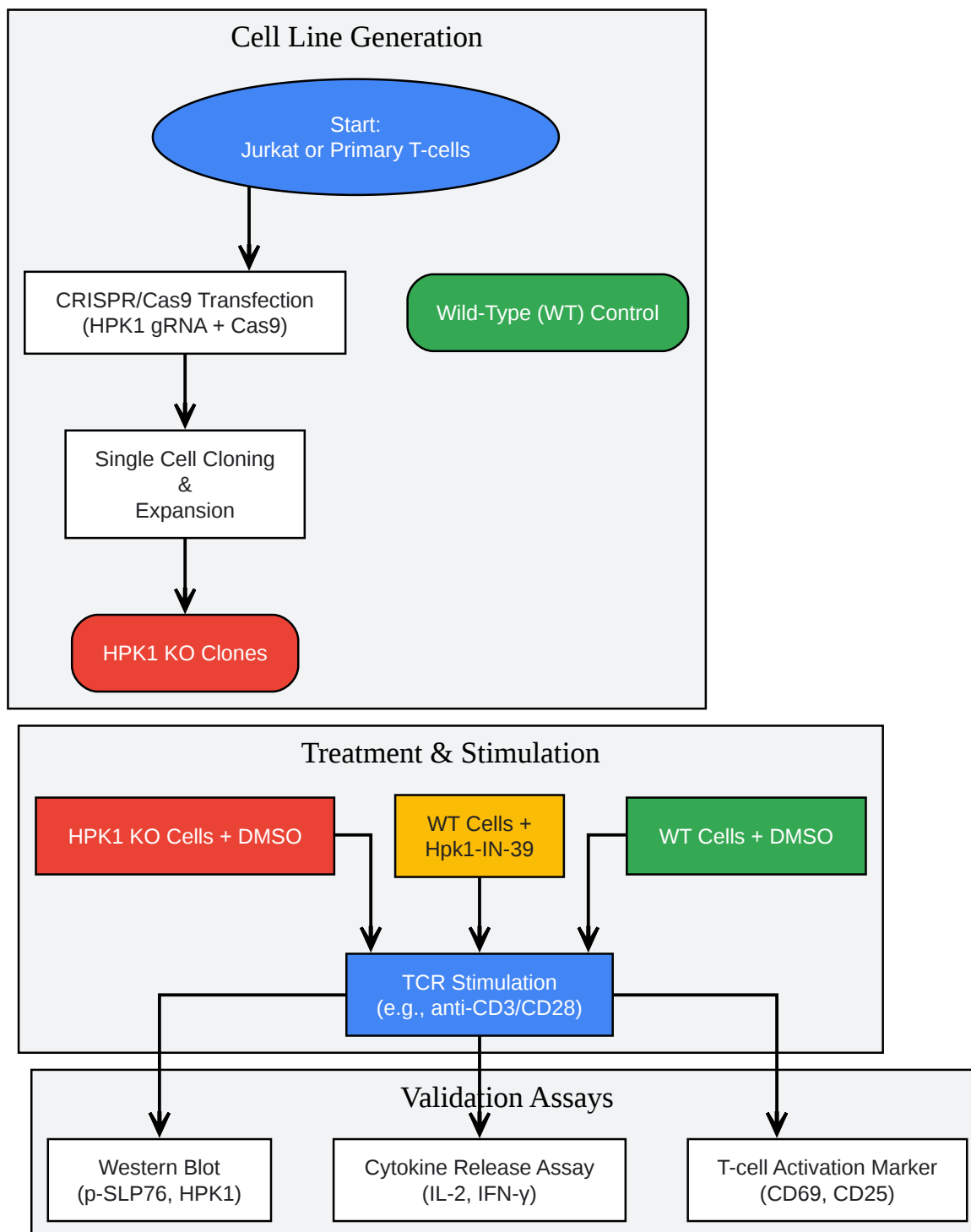


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Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation.

Experimental Workflow

The following diagram outlines the experimental workflow for validating the effects of **Hpk1-IN-39** by comparison with HPK1 knockout T-cells.



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Caption: Workflow for comparing **Hpk1-IN-39** inhibition with HPK1 knockout effects.

Materials and Methods

Cell Lines and Reagents

- Jurkat T-cells (or primary human T-cells)
- **Hpk1-IN-39**
- CRISPR/Cas9 system with HPK1-specific guide RNAs[11]
- Antibodies: anti-HPK1, anti-p-SLP76 (Ser376), anti-SLP76, anti- β -actin, anti-CD3, anti-CD28, anti-CD69, anti-CD25
- Cytokine detection kits (ELISA or CBA) for IL-2 and IFN- γ

Experimental Protocols

CRISPR/Cas9 Knockout of HPK1 in Jurkat T-cells

This protocol outlines the generation of HPK1 knockout Jurkat T-cells. A similar approach can be adapted for primary T-cells with appropriate modifications for nucleofection and cell culture.

- gRNA Design and Cloning:
 - Design two to three single guide RNAs (sgRNAs) targeting the initial exons of the MAP4K1 gene to ensure a functional knockout.[12]
 - Clone the designed sgRNAs into a suitable Cas9 expression vector.
- Transfection:
 - Transfect Jurkat T-cells with the Cas9-gRNA plasmid using electroporation (e.g., Amaxa Nucleofector).[13]
 - Include a control group transfected with a non-targeting gRNA.
- Single-Cell Cloning:
 - Two days post-transfection, perform single-cell sorting into 96-well plates to isolate individual clones.

- Expand the single-cell clones over several weeks.
- Knockout Validation:
 - Screen expanded clones for HPK1 knockout by Western blot analysis using an anti-HPK1 antibody.
 - Confirm the absence of HPK1 protein in selected clones.
 - Sequence the genomic DNA of the target region to identify the specific insertions or deletions (indels) introduced by the CRISPR/Cas9 system.

T-cell Stimulation and Treatment

- Cell Preparation:
 - Culture wild-type (WT) and HPK1 knockout (KO) Jurkat T-cells.
 - For the pharmacological inhibition arm, pre-treat WT Jurkat cells with a titration of **Hpk1-IN-39** or DMSO (vehicle control) for 1-2 hours.
- TCR Stimulation:
 - Stimulate the cells with plate-bound anti-CD3 (e.g., 1-5 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies for the desired time points (e.g., 15 minutes for signaling analysis, 24-48 hours for cytokine assays).

Western Blot Analysis for p-SLP76

- Cell Lysis: After a short stimulation (e.g., 15 minutes), lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Immunoblotting:

- Probe the membrane with primary antibodies against p-SLP76 (Ser376), total SLP76, HPK1, and a loading control (e.g., β -actin).
- Incubate with the appropriate secondary antibodies and visualize the protein bands.

Cytokine Release Assay

- Supernatant Collection: After 24-48 hours of stimulation, collect the cell culture supernatants.
- Cytokine Measurement:
 - Measure the concentrations of IL-2 and IFN- γ in the supernatants using ELISA or a cytometric bead array (CBA) according to the manufacturer's instructions.

T-cell Activation Marker Analysis

- Cell Staining: After 24 hours of stimulation, harvest the cells and stain with fluorescently labeled antibodies against CD69 and CD25.
- Flow Cytometry: Analyze the expression of CD69 and CD25 on the cell surface by flow cytometry.

Expected Results and Data Presentation

The following tables summarize the expected outcomes from the validation experiments.

Table 1: Comparison of Molecular Effects of **Hpk1-IN-39** and HPK1 Knockout

Condition	HPK1 Protein Expression	p-SLP76 (S376) Levels upon TCR Stimulation
WT + DMSO	Normal	Increased
WT + Hpk1-IN-39	Normal	Significantly Reduced
HPK1 KO + DMSO	Absent	Undetectable[6][14]

Table 2: Comparison of Functional Effects of **Hpk1-IN-39** and HPK1 Knockout

Condition	IL-2 Production	IFN- γ Production	CD69/CD25 Expression
WT + DMSO	Baseline	Baseline	Baseline
WT + Hpk1-IN-39	Significantly Increased[14][15][16][17]	Significantly Increased[13][17]	Significantly Increased
HPK1 KO + DMSO	Significantly Increased[6][13][14]	Significantly Increased[8][13]	Significantly Increased

Conclusion

The genetic knockout of HPK1 via CRISPR/Cas9 provides a definitive benchmark for assessing the on-target efficacy of HPK1 inhibitors like **Hpk1-IN-39**. Successful validation is achieved when the pharmacological inhibition of HPK1 phenocopies the effects of its genetic ablation. This includes the reduction of SLP-76 phosphorylation and the enhancement of T-cell activation and cytokine production.[6][13][14] These experiments are crucial for confirming the mechanism of action of novel HPK1 inhibitors and advancing their development as potent immuno-oncology therapeutics. The loss of HPK1 kinase activity and the absence of the HPK1 protein are expected to result in similar levels of enhancement in TCR-induced activation and cytokine production, underscoring the critical role of HPK1's kinase function in regulating T-cell responses.[6]

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